Clomesone

Antineoplastic Agents Leukemia L1210 Murine Tumor Models

Choose Clomesone (NSC 338947) for alkylating-agent research. Unlike chloroethylnitrosoureas, it lacks hydroxyethylating and carbamoylating activities, serving as a 'cleaner' tool to interrogate DNA crosslink formation and repair. Its defined pharmacological fingerprint—active against P388 sublines resistant to cyclophosphamide, melphalan, and cisplatin, but not BCNU—enables studies of AGT (MGMT)-mediated resistance pathways. The compound's documented pharmacokinetic failure to reach tumor-site concentrations further makes it a valuable negative control for drug-delivery research and an essential reference standard for SAR studies in the methanesulfonate chemical space.

Molecular Formula C4H9ClO5S2
Molecular Weight 236.7 g/mol
CAS No. 88343-72-0
Cat. No. B1199345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomesone
CAS88343-72-0
Synonyms2-chloroethyl-(methylsulfonyl)methanesulfonate
2-CMSMS
clomesome
clomesone
NSC 33947
NSC-338947
Molecular FormulaC4H9ClO5S2
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)OCCCl
InChIInChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3
InChIKeySEHSPJCWCBQHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater 4 (mg/mL)
Acetate buffer, pH 4 6 (mg/mL)
Carbonate buffer, pH 9 6 (mg/mL)
0.1 N HCl 4 (mg/mL)
0.1 N Naoh 15 (mg/mL)
Ethanol (95%) 18 (mg/mL)
Methanol > 50 (mg/mL)
Acetonitrile > 50 (mg/mL)
DMSO > 50 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Clomesone (CAS 88343-72-0) Procurement Guide: Chemical Profile and Baseline Characterization


Clomesone (NSC 338947), chemically designated as 2-chloroethyl (methylsulfonyl)methanesulfonate, is a synthetic chloroethylating agent belonging to the alkylating antineoplastic class [1]. Its core mechanism involves the induction of DNA interstrand crosslinks, which is a primary driver of its observed cytotoxicity in certain preclinical models [2]. While initially investigated for its antitumor potential, its activity profile is highly specific and is marked by a notable disconnect between potent activity in certain murine leukemias and a lack of efficacy against most human solid tumor cell lines in vitro [3]. This narrow and specific activity spectrum makes its selection for research purposes highly dependent on the exact experimental context.

Why Generic Chloroethylating Agent Substitution is Not Advisable for Clomesone-Focused Research


Substituting Clomesone with another chloroethylating agent, such as a chloroethylnitrosourea (e.g., BCNU or CCNU), introduces confounding variables that can fundamentally alter experimental outcomes. A key differentiator is Clomesone's distinct molecular mechanism; unlike the chloroethylnitrosoureas, it lacks both hydroxyethylating and carbamoylating activities [1]. These ancillary chemical properties of the nitrosoureas contribute to their broader toxicity profile and can interfere with combination drug studies, making Clomesone a more isolated and potentially cleaner tool for investigating chloroethylation-dependent effects [2]. Furthermore, Clomesone's unique pharmacokinetic profile, specifically its demonstrated failure to achieve effective antineoplastic concentrations at tumor sites in vivo, is a critical and defining feature that is not representative of its class [3].

Clomesone Procurement Evidence: Quantitative Differentiation from Chloroethylnitrosoureas and Analogues


Quantitative Comparison of In Vivo Antitumor Efficacy: Clomesone vs. Chloroethylnitrosoureas

In a direct, multi-model preclinical comparison, Clomesone was found to be 'generally as effective as the chloroethylnitrosoureas against experimental tumor models,' including murine L1210 leukemia, B16 melanoma, and Lewis lung carcinoma [1]. This equivalence in efficacy is achieved through a distinct mechanism, as Clomesone lacks the hydroxyethylating and carbamoylating moieties of its comparators [1].

Antineoplastic Agents Leukemia L1210 Murine Tumor Models

Differential Activity in Drug-Resistant Tumor Models: Clomesone vs. Multiple Alkylators

Clomesone exhibits a unique cross-resistance profile compared to other alkylating agents. It demonstrated clear in vivo activity against P388 leukemia sublines resistant to cyclophosphamide, L-phenylalanine mustard (melphalan), and cisplatin [1]. In contrast, Clomesone was inactive against a P388 subline resistant to the chloroethylnitrosourea BCNU, and against the nitrosourea-resistant Ridgway osteogenic sarcoma [1].

Drug Resistance Leukemia P388 Cross-Resistance Profile

Quantitative In Vitro Activity Benchmarking: Clomesone IC50 in L1210 Cells

The in vitro growth inhibition potency of Clomesone has been quantified in the L1210 murine leukemia cell line, providing a critical benchmark for experimental design. Clomesone exhibited an IC50 value of 3 μM against L1210 cells .

Cell Proliferation Assay IC50 Leukemia L1210

Mechanistic Differentiation: Lack of O6-Alkylguanine-DNA Alkyltransferase (AGT) Cross-Link Repair Prevention with Clomesone

A comparative study on DNA cross-link formation found that the enhancement of chloroethylnitrosourea toxicity by O6-methylguanine pretreatment, which depletes the repair protein AGT (MGMT), is related to an increase in the number of DNA cross-links. For Clomesone, however, the relatively rapid rate of AGT recovery plays a role in the prevention of cross-links [1]. This suggests a differential interaction with this key DNA repair pathway compared to chloroethylnitrosoureas.

DNA Repair O6-methylguanine-DNA methyltransferase (MGMT) DNA Cross-Links

Comparative Efficacy Against P388 Leukemia: Clomesone vs. Its Direct Analogues

In a study evaluating alpha-substituted alkanesulfonate analogues, several 2-chloroethyl α-substituted methanesulfonates were found to be less effective than the α-(methylsulfonyl) derivative (clomesone) against P388 leukemia in mice. For example, the α-chloroethanesulfonate and (trifluoromethyl)-methanesulfonate analogues caused increases in lifespan of 45% and 72%, respectively, whereas clomesone was reported to effect cures [1].

Structure-Activity Relationship Analogues Leukemia P388

Defining the In Vitro Activity Gap: Clomesone's Inactivity in Human Colorectal Cancer Cell Lines

A comprehensive preclinical evaluation of Clomesone found that it exhibited no activity in vitro against the majority of cell lines derived from solid human colorectal carcinomas [1]. This is a critical and quantifiable finding that sharply contrasts with its significant activity in murine leukemia models.

In Vitro Activity Colorectal Cancer Tumor Cell Line Panel

High-Value Research and Industrial Application Scenarios for Clomesone (NSC 338947)


Investigating Mechanisms of Alkylator Cross-Resistance in Leukemia

Clomesone is an ideal candidate for studies focused on understanding cross-resistance among alkylating agents. Its demonstrated activity against P388 sublines resistant to cyclophosphamide, melphalan, and cisplatin, combined with its inactivity against a BCNU-resistant subline, provides a distinct and well-defined pharmacological fingerprint [1]. This allows researchers to probe specific resistance pathways and validate the role of DNA repair mechanisms, such as AGT (MGMT) function, in a way that would be confounded by the broader activity of chloroethylnitrosoureas [1].

Mechanistic Studies to Isolate Chloroethylation-Dependent DNA Damage and Repair

For researchers dissecting the specific cytotoxic effects of DNA chloroethylation, Clomesone serves as a 'cleaner' tool compared to chloroethylnitrosoureas. Since Clomesone lacks the hydroxyethylating and carbamoylating activities of nitrosoureas, its use helps eliminate these confounding variables from experimental outcomes, allowing for a more precise interrogation of the primary DNA cross-linking and subsequent repair processes [2].

Pharmacokinetic Modeling of Limited Tumor Bioavailability

Clomesone's well-documented pharmacokinetic failure—its inability to achieve effective antineoplastic drug concentrations at the tumor site in vivo—makes it a valuable tool for research into drug delivery and tumor bioavailability [3]. It can be used as a model compound to study the barriers to tumor penetration, to test formulation strategies designed to improve tumor-specific drug accumulation, or as a negative control in pharmacokinetic/pharmacodynamic studies.

Structure-Activity Relationship (SAR) Studies of Sulfonate-Based Alkylators

Given the published data comparing Clomesone to several of its direct analogues in the P388 leukemia model, Clomesone is a critical reference standard for SAR studies in this chemical space. Its superior efficacy compared to alpha-substituted methanesulfonates makes it the benchmark against which new, rationally designed analogues should be measured for potency and therapeutic index [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomesone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.